molecular formula C7H2Cl3NO4 B8522732 2,4,6-Trichloro-3-nitrobenzoic acid

2,4,6-Trichloro-3-nitrobenzoic acid

Cat. No.: B8522732
M. Wt: 270.4 g/mol
InChI Key: UOQMZLWWBAJQSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Trichloro-3-nitrobenzoic acid is a useful research compound. Its molecular formula is C7H2Cl3NO4 and its molecular weight is 270.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H2Cl3NO4

Molecular Weight

270.4 g/mol

IUPAC Name

2,4,6-trichloro-3-nitrobenzoic acid

InChI

InChI=1S/C7H2Cl3NO4/c8-2-1-3(9)6(11(14)15)5(10)4(2)7(12)13/h1H,(H,12,13)

InChI Key

UOQMZLWWBAJQSL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)[N+](=O)[O-])Cl)C(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Concentrated sulfuric acid (2.8 ml) was added dropwise to 70% nitric acid (4.0 ml) in an ice-water bath. This mixture was added to a solution of 2,4,6-trichlorobenzoic acid (5.13 g) in concentrated sulfuric acid (23 ml) dropwise for 20 minutes in an ice-water bath. The mixture was stirred for 16 hours at ambient temperature and poured into ice-water (300 ml) slowly. This mixture was stirred for 1 hour at ambient temperature. The precipitate was collected by vacuum filtration and washed with water to give 2,4,6-trichloro-3-nitrobenzoic acid (5.26 g) as colorless fine crystals.
Quantity
5.13 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
2.8 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.